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molecular formula C11H13NO2 B8804569 3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one

3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one

Cat. No. B8804569
M. Wt: 191.23 g/mol
InChI Key: SVBCOAAIOJDZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06730792B2

Procedure details

Sodium (1.21 g, 52.6 mmol) is added to 200 ml methanol to prepare a solution of sodium methoxide. After addition of guanidine hydrochloride (12.41 g, 129.9 mmol) and 3-(dimethylamino)-1-(2-hydroxyphenyl)-2-propen-1-one (5.0 g, 26.15 mmol; J. Heterocyclic Chem., 14:345, 1977) the mixture is heated at reflux over night. The reaction solvent is removed under reduced pressure, and the residue treated with water. The resulting precipitate is collected by filtration and dried in vacuo to give 4.25 g of 2-amino-4-(2-hydroxyphenyl)pyrimidine (87%). This pyrimidine pre-cursor is reacted with (2S)-glycidyl 3-nitrobenzenesulfonate substantially as described for Epoxide 1 to give 2.05 g of the title epoxide (37.5%).
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.41 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].C[O-].[Na+].Cl.[NH2:6][C:7]([NH2:9])=[NH:8].CN(C)[CH:12]=[CH:13][C:14]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[OH:22])=O>CO>[NH2:8][C:7]1[N:9]=[C:14]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[OH:22])[CH:13]=[CH:12][N:6]=1 |f:1.2,3.4,^1:0|

Inputs

Step One
Name
Quantity
1.21 g
Type
reactant
Smiles
[Na]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
12.41 g
Type
reactant
Smiles
Cl.NC(=N)N
Name
Quantity
5 g
Type
reactant
Smiles
CN(C=CC(=O)C1=C(C=CC=C1)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux over night
CUSTOM
Type
CUSTOM
Details
The reaction solvent is removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue treated with water
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=CC(=N1)C1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.25 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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